1-Chloro-4-(benzylsulfonyl)benzene
Description
1-Chloro-4-(benzylsulfonyl)benzene is a chlorinated aromatic compound featuring a benzylsulfonyl (–SO₂–CH₂–C₆H₅) substituent at the para position relative to the chlorine atom. The benzylsulfonyl group enhances steric bulk compared to simpler sulfonyl substituents, which may influence crystallization behavior and biological interactions .
Properties
IUPAC Name |
1-benzylsulfonyl-4-chlorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2S/c14-12-6-8-13(9-7-12)17(15,16)10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEODDUCPHMQUPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50323832 | |
| Record name | 1-Chloro-4-(benzylsulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50323832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7058-22-2 | |
| Record name | NSC404956 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404956 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Chloro-4-(benzylsulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50323832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
1-Chloro-4-(benzylsulfonyl)benzene can be synthesized through several methods. One common synthetic route involves the reaction of 1-chloro-4-nitrobenzene with benzyl mercaptan in the presence of a base, followed by oxidation to form the sulfone . The reaction conditions typically include the use of solvents such as dichloromethane or toluene and catalysts like palladium on carbon.
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Chloro-4-(benzylsulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The benzylsulfonyl group can be further oxidized to form sulfonic acids or sulfonate esters.
Reduction: The nitro group in the precursor can be reduced to an amine before further functionalization.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-4-(benzylsulfonyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Chloro-4-(benzylsulfonyl)benzene involves its ability to act as an electrophile in substitution reactions. The chlorine atom can be displaced by nucleophiles, leading to the formation of new chemical bonds. The sulfonyl group can also participate in various reactions, including oxidation and reduction, which further modify the compound’s structure and reactivity .
Comparison with Similar Compounds
Table 1: Structural Analogs of this compound
Key Observations :
- Steric Bulk : Benzylsulfonyl derivatives exhibit greater steric hindrance compared to methylsulfonyl analogs (), which may reduce reactivity in substitution reactions.
Physicochemical Properties
Limited direct data exists for this compound, but inferences can be drawn from analogs:
- Solubility : Likely soluble in polar aprotic solvents (e.g., DMSO, chloroform) due to the sulfonyl group, similar to 1-(4-chloro-benzenesulfonyl)-cyclopentane-carboxylic acid ().
- NMR Shifts : Aromatic protons in sulfonyl-substituted chlorobenzenes typically resonate at δ 7.1–8.0 ppm (cf. δ 7.11 ppm for 1-chloro-4-(2-chloroethyl)benzene in ).
- Melting Points: Crystalline sulfonyl derivatives (e.g., glucopyranosyl analogs in ) often exhibit high melting points (>150°C), suggesting similar behavior for the title compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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